Acetyl-beta-methylthiocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

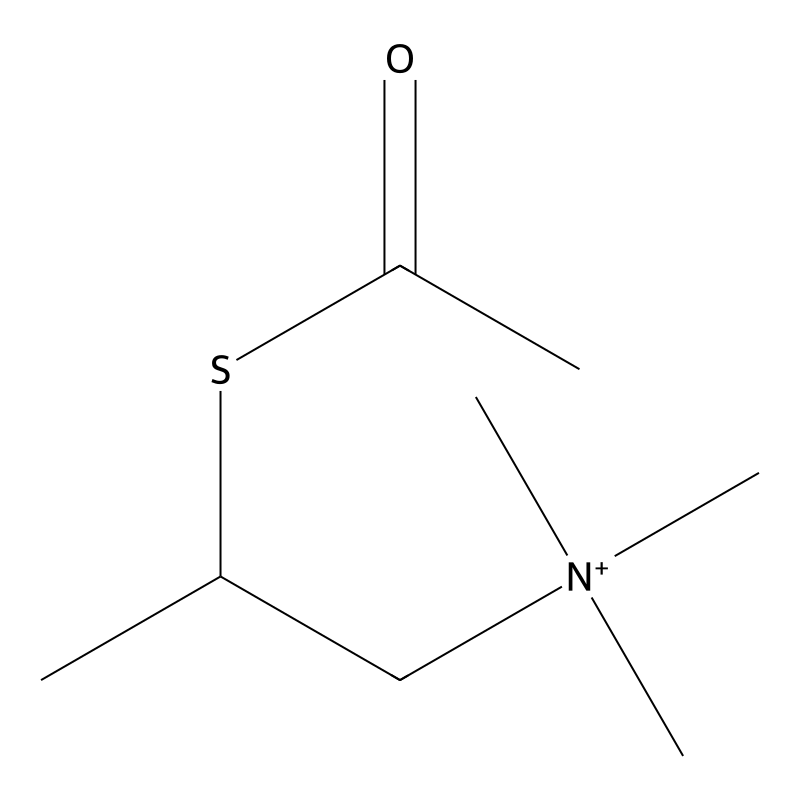

Canonical SMILES

Acetyl-beta-methylthiocholine is a synthetic compound that belongs to the class of cholinergic agents. It is structurally related to acetylcholine, a key neurotransmitter in the nervous system. The chemical formula for acetyl-beta-methylthiocholine is , and it features a methylthio group at the beta position of the choline molecule. This modification impacts its biochemical properties and interactions with cholinergic receptors and enzymes.

Acetyl-beta-methylthiocholine undergoes hydrolysis primarily through the action of cholinesterases, enzymes that break down acetylcholine and similar compounds. The hydrolysis rate varies depending on the specific type of cholinesterase involved. For instance, acetyl-beta-methylthiocholine is hydrolyzed more efficiently by butyrylcholinesterase compared to acetylcholinesterase, indicating a unique reactivity profile among thiocholine esters .

The reaction can be summarized as follows:

Acetyl-beta-methylthiocholine exhibits significant biological activity, particularly in its role as a cholinergic agent. It acts as a substrate for cholinesterases and can influence neurotransmission by modulating acetylcholine levels in synaptic clefts. Studies indicate that it can mimic some actions of acetylcholine, though its efficacy and potency may differ due to structural modifications .

In experimental models, it has been shown to affect neuromuscular transmission and may have implications in studies related to neurodegenerative diseases and cognitive function .

The synthesis of acetyl-beta-methylthiocholine typically involves the reaction of choline with an appropriate acylating agent in the presence of a methylthio group donor. One common method includes:

- Starting Materials: Choline chloride, acetic anhydride, and methylthiol.

- Reaction Conditions: The reaction is generally carried out under anhydrous conditions to prevent hydrolysis.

- Procedure:

- Choline chloride is reacted with acetic anhydride to form acetylcholine.

- Methylthiol is then introduced to modify the beta position.

- The product is purified through recrystallization or chromatography.

This method allows for the selective introduction of the methylthio group while maintaining the integrity of the choline structure.

Acetyl-beta-methylthiocholine has several applications in both research and potential therapeutic contexts:

- Pharmacological Research: Used as a tool compound for studying cholinergic signaling pathways and enzyme kinetics.

- Neuroscience Studies: Investigated for its effects on synaptic transmission and its potential role in neuropharmacology.

- Biochemical Assays: Employed in assays designed to measure cholinesterase activity and evaluate potential inhibitors.

Interaction studies have demonstrated that acetyl-beta-methylthiocholine can bind selectively to cholinergic receptors, influencing their activation and subsequent signaling cascades. These studies often utilize techniques such as nuclear magnetic resonance spectroscopy and fluorescence titration to assess binding affinities and conformational changes upon ligand binding .

Additionally, its interactions with various enzymes provide insights into its potential as a therapeutic agent or as a model compound for drug design targeting cholinergic systems.

Acetyl-beta-methylthiocholine shares structural similarities with several other compounds in the cholinergic family. Below is a comparison highlighting its uniqueness:

| Compound | Structure Features | Hydrolysis Rate (by Cholinesterases) | Biological Activity |

|---|---|---|---|

| Acetylcholine | Ethylene bridge, no sulfur | Fast (highly efficient) | Primary neurotransmitter |

| Butyrylcholine | Butyryl group instead of acetyl | Moderate | Neuromuscular effects |

| Acetylthiocholine | Thioether at alpha position | Moderate | Similar but less potent than acetylcholine |

| Acetyl-beta-methylthiocholine | Methylthio at beta position | Variable (more effective with butyrylcholinesterase) | Modulates neurotransmission |

Uniqueness

Acetyl-beta-methylthiocholine's distinctive methylthio group at the beta position differentiates it from other choline derivatives, affecting its interaction with enzymes and receptors. This modification may enhance its stability against hydrolysis compared to acetylcholine while still allowing it to participate in cholinergic signaling.

The synthesis of acetyl-beta-methylthiocholine involves the acetylation of beta-methylthiocholine, utilizing specific precursor molecules in a controlled chemical transformation [2]. The primary synthetic approach employs choline as the foundational starting material, which undergoes modification through the introduction of a methylthio group followed by acetylation . This compound, with the molecular formula C8H18NOS+ and a molecular weight of 176.30 grams per mole, represents a quaternary ammonium compound characterized by its structural relationship to acetylcholine [2] [33].

The synthetic pathway typically begins with choline chloride as the initial precursor, which serves as the source of the trimethylammonium functionality essential to the final product . The incorporation of the methylthio group occurs through reaction with methylthiol donors, creating the beta-methylthiocholine intermediate [2]. This intermediate then undergoes acetylation using acetic anhydride as the acetylating agent, resulting in the formation of the acetyl ester linkage that defines the final compound [2].

Alternative synthetic routes involve the direct reaction of choline with methylthioacetyl chloride, providing a more streamlined approach to the target molecule [2]. The reaction conditions require careful control of temperature and pH to ensure optimal yield and minimize side reactions . The process typically utilizes an inert atmosphere to prevent oxidation of the sulfur-containing intermediates [2].

Table 1: Chemical and Physical Properties of Acetyl-beta-methylthiocholine

| Property | Value |

|---|---|

| Molecular Formula | C8H18NOS+ |

| Molecular Weight | 176.30 g/mol |

| IUPAC Name | 2-acetylsulfanylpropyl(trimethyl)azanium |

| CAS Number | 24857-13-4 |

| Melting Point | 144-145°C |

| Appearance | Solid crystalline material |

| Water Solubility | Water-soluble |

| Storage Temperature | -20°C |

| Canonical SMILES | CC(CN+(C)C)SC(=O)C |

Functional Group Transformations (Acetylation, Thiol Reactivity)

The acetylation process represents a critical functional group transformation in the synthesis of acetyl-beta-methylthiocholine, involving the formation of a thioester bond between the acetyl group and the sulfur atom [8] [9]. This transformation proceeds through nucleophilic acyl substitution, where the thiol group acts as a nucleophile attacking the carbonyl carbon of the acetylating agent [8]. The mechanism involves the formation of a tetrahedral intermediate followed by elimination of the leaving group, resulting in the stable thioester linkage [9].

The acetylation reaction exhibits pH dependency, with optimal conditions occurring in slightly alkaline environments where the thiol group exists in its deprotonated, more nucleophilic form [8]. Under these conditions, the reaction proceeds efficiently with minimal competing side reactions [9]. The presence of a catalytic base enhances the deprotonation of the thiol group, facilitating the nucleophilic attack on the acetyl donor [8].

Thiol reactivity in acetyl-beta-methylthiocholine demonstrates unique characteristics compared to other sulfur-containing compounds [10] [11]. The sulfur atom in the methylthio group exhibits nucleophilic properties, readily participating in various chemical transformations [10]. The thiol group shows selective reactivity with maleimide compounds, forming stable thioether linkages through Michael addition reactions [11]. This reactivity pattern differs from that observed with disulfide-forming reactions, where reversible covalent bonds are established [11].

The compound's reactivity profile includes susceptibility to oxidative conditions, where the sulfur atom can undergo oxidation to form sulfoxide or sulfone derivatives [10]. The rate of these oxidative transformations depends on the specific oxidizing agent and reaction conditions employed [10]. Additionally, the thiol functionality demonstrates reactivity toward haloacetyl compounds, proceeding through nucleophilic substitution mechanisms to form stable thioether bonds [11].

Stability and Degradation Pathways

Acetyl-beta-methylthiocholine exhibits pH-dependent stability characteristics, with optimal stability observed under neutral to slightly acidic conditions [13] [15]. The compound demonstrates increased susceptibility to hydrolysis under alkaline conditions, where the thioester bond becomes more reactive toward nucleophilic attack by hydroxide ions [15]. At pH values above 8.0, the hydrolysis rate increases significantly, leading to the formation of beta-methylthiocholine and acetic acid as primary degradation products [29].

Temperature plays a crucial role in the stability profile of acetyl-beta-methylthiocholine, with increased temperatures accelerating both enzymatic and non-enzymatic hydrolysis processes [29]. At 25°C, the compound maintains baseline stability, while temperature increases to 30°C and 35°C result in two-fold and four-fold increases in hydrolysis rates, respectively [29]. This temperature dependence reflects the increased molecular motion and enhanced collision frequency between reactant molecules at elevated temperatures [29].

The degradation pathway primarily involves hydrolytic cleavage of the thioester bond, catalyzed by both enzymatic and chemical processes [13] [14]. Non-enzymatic hydrolysis occurs through water molecule attack on the carbonyl carbon, proceeding through a tetrahedral intermediate that subsequently collapses to yield the hydrolysis products [15]. The rate of this process increases with temperature and alkaline pH conditions [29].

Storage stability requires maintenance at low temperatures, typically -20°C, to minimize degradation processes [33]. Under these conditions, the compound remains stable for extended periods, making it suitable for research applications [33]. Light sensitivity has been observed, necessitating storage in dark conditions to prevent photochemical degradation [35].

Table 4: Stability and Degradation Characteristics

| Condition | Relative Stability (%) | Enzymatic Activity Effect |

|---|---|---|

| pH 6.5 | High stability | AChE: 76% optimal |

| pH 7.4 | Optimal stability | Standard conditions |

| pH 8.0 | Reduced stability | AChE: 85% optimal |

| Temperature 25°C | Baseline | Standard rate |

| Temperature 30°C | Increased hydrolysis (2x) | 4% increase per °C |

| Temperature 35°C | Increased hydrolysis (4x) | Further acceleration |

Interaction with Cholinesterase Enzymes

Acetyl-beta-methylthiocholine serves as a selective substrate for acetylcholinesterase while demonstrating distinct reactivity patterns with different cholinesterase enzyme types [13] [19] [22]. The compound exhibits preferential hydrolysis by acetylcholinesterase compared to butyrylcholinesterase, making it a valuable tool for distinguishing between these enzyme activities [19] [22]. This selectivity stems from the structural constraints imposed by the methylthio group at the beta position, which affects the compound's fit within the enzyme active sites [22].

The kinetic parameters for acetyl-beta-methylthiocholine hydrolysis by acetylcholinesterase reveal a Michaelis constant of 113.9 ± 12.5 micrometers and a maximum velocity of 106.4 ± 3.0 units per milligram [13]. These values indicate moderate affinity for the enzyme compared to the natural substrate acetylcholine, reflecting the structural modifications introduced by the methylthio substitution [13]. The enzyme-substrate interaction follows Michaelis-Menten kinetics, demonstrating typical saturation behavior at high substrate concentrations [25].

Butyrylcholinesterase shows markedly different behavior toward acetyl-beta-methylthiocholine, with the enzyme unable to hydrolyze this substrate effectively [19] [22]. This selectivity pattern contrasts sharply with other thiocholine esters, such as acetylthiocholine and butyrylthiocholine, which serve as substrates for both enzyme types [22]. The inability of butyrylcholinesterase to process acetyl-beta-methylthiocholine relates to the enzyme's active site architecture, which cannot accommodate the methylthio group at the beta position [22].

The interaction mechanism involves initial binding of the substrate to the enzyme's active site, followed by formation of an acyl-enzyme intermediate through nucleophilic attack by the catalytic serine residue [18] [22]. The methylthio group influences the binding orientation and affects the rate of acylation and deacylation steps in the catalytic cycle [22]. This results in altered kinetic parameters compared to the natural substrate acetylcholine [13].

Table 2: Enzyme Kinetic Parameters with Different Cholinesterases

| Enzyme | Michaelis Constant (Km) μM | Maximum Velocity (Vmax) U/mg | Substrate Specificity |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 113.9 ± 12.5 | 106.4 ± 3.0 | High selectivity |

| Butyrylcholinesterase (BChE) | 1400 | Not specified | Lower selectivity |

| Atypical Cholinesterase | 4000 | Not specified | Unique pattern |

Table 3: Hydrolysis Rates Comparison with Related Substrates

| Substrate | AChE Km (μM) | AChE Vmax (U/mg) | BChE Hydrolysis |

|---|---|---|---|

| Acetylthiocholine | 88.3 ± 9.6 | 133.2 ± 1.6 | Hydrolyzed |

| Acetyl-beta-methylthiocholine | 113.9 ± 12.5 | 106.4 ± 3.0 | Not hydrolyzed |

| Propionylthiocholine | 68.9 ± 7.8 | 76.7 ± 1.0 | Hydrolyzed |

| Butyrylthiocholine | 201.1 ± 21.0 | 4.4 ± 0.1 | Preferentially hydrolyzed |

Acetylcholinesterase Substrate Specificity

Acetyl-beta-methylthiocholine demonstrates selective specificity for acetylcholinesterase compared to butyrylcholinesterase, reflecting fundamental structural differences between these enzymes [1] [2]. This selectivity arises from the narrow active site gorge of acetylcholinesterase, which measures approximately 20 Å in depth and 5 Å in width [3] [4] [5]. The gorge architecture, lined by 14 conserved aromatic residues, creates a size-restrictive environment that accommodates acetyl-beta-methylthiocholine while excluding larger substrates [3] [4].

The catalytic anionic subsite within acetylcholinesterase contains key aromatic residues, particularly Trp84, which forms crucial cation-π interactions with the trimethylammonium group of acetyl-beta-methylthiocholine [3] [5]. This interaction is critical for substrate recognition, as demonstrated by mutagenesis studies showing that Trp84Ala substitution results in a 3000-fold decrease in reactivity [3]. The β-methyl substitution in acetyl-beta-methylthiocholine is accommodated within this binding pocket without significantly disrupting these essential aromatic interactions [6] [7].

Butyrylcholinesterase, in contrast, possesses a wider active site gorge with predominantly aliphatic residues replacing the aromatic amino acids found in acetylcholinesterase [2] [8]. This structural difference accounts for butyrylcholinesterase's inability to hydrolyze acetyl-β-methylthiocholine efficiently, while acetylcholinesterase readily processes this substrate [2] [9]. The aromatic-to-aliphatic substitutions in key positions (Tyr72→Asn72, Tyr124→Gln124, Tyr337→Ala337) eliminate the specific binding interactions required for β-methylated thiocholine esters [8].

Comparative Hydrolysis Rates with Other Thiocholine Substrates

Kinetic analysis reveals distinct hydrolysis patterns for acetyl-beta-methylthiocholine compared to other thiocholine substrates. Acetylthiocholine serves as the reference substrate with optimal kinetic parameters: Km = 88.3 ± 9.6 μM and Vmax = 133.2 ± 1.6 U/mg [7]. Acetyl-beta-methylthiocholine demonstrates slightly reduced efficiency with Km = 113.9 ± 12.5 μM and Vmax = 106.4 ± 3.0 U/mg, representing approximately 79.9% relative activity [7].

The β-methyl substitution introduces steric hindrance that modestly decreases both substrate affinity and maximal velocity compared to acetylthiocholine [7]. However, this reduction is significantly less pronounced than observed with butyrylthiocholine (Km = 201.1 ± 21.0 μM, Vmax = 4.4 ± 0.1 U/mg), which shows only 3.3% relative activity [7]. Propionylthiocholine exhibits intermediate kinetics (Km = 68.9 ± 7.8 μM, Vmax = 76.7 ± 1.0 U/mg) with 57.6% relative activity [7].

Studies using acetyl(homo)thiocholine and acetyl(nor)thiocholine analogs demonstrate that chain length modifications dramatically impact hydrolysis efficiency [10] [11]. These substrates show kE values approximately 2% of acetylthiocholine, indicating that the peripheral site acts as a selective gate for substrate entry [10]. The β-methyl group in acetyl-beta-methylthiocholine appears to be optimally positioned to maintain efficient enzyme-substrate interactions while providing the structural modification necessary for selective enzyme discrimination [7].

Inhibition Profiles with Cholinesterase Inhibitors

Acetyl-beta-methylthiocholine exhibits characteristic inhibition patterns with different classes of cholinesterase inhibitors, reflecting its interaction with specific binding sites within the acetylcholinesterase active site gorge. Organophosphate inhibitors, including paraoxon and malaoxon, demonstrate irreversible inhibition through covalent modification of the catalytic Ser203 residue [12] [13]. These compounds must traverse the peripheral anionic site before reaching the acylation site, where they form stable phosphorylated enzyme complexes [14] [15].

Carbamate inhibitors such as physostigmine and neostigmine exhibit pseudo-irreversible inhibition through carbamoylation of the catalytic serine [12] [13]. The carbamoyl-enzyme complex undergoes slow spontaneous hydrolysis, distinguishing this mechanism from the permanent inactivation caused by organophosphates [13]. Studies show IC50 values for carbamates ranging from 0.20 μM for eserine to 0.94 μM for carbaryl [7], indicating high potency against acetylcholinesterase.

Reversible competitive inhibitors demonstrate concentration-dependent inhibition that can be overcome by increased substrate concentrations [12] [13]. Edrophonium and tacrine represent classical examples, with tacrine showing Ki values in the nanomolar range [16]. These inhibitors typically interact with the aromatic residues lining the active site gorge, particularly Trp84 and Phe330 [16].

Peripheral site inhibitors including propidium and thioflavin T bind specifically to the peripheral anionic site at the gorge entrance [17] [18]. These compounds can allosterically modulate catalytic activity and serve as molecular probes for studying enzyme structure-function relationships [17]. The peripheral site encompasses five key residues: Tyr72, Asp74, Tyr124, Trp286, and Tyr341 [18], which provide multiple interaction points for large inhibitor molecules.

Structural Basis for Enzyme Selectivity (Active Site Interactions)

The molecular basis for acetylcholinesterase selectivity toward acetyl-beta-methylthiocholine resides in the precise geometric arrangement of the active site gorge and its constituent amino acid residues. The catalytic triad consisting of Ser203, His447, and Glu334 provides the nucleophilic mechanism for ester hydrolysis [3] [19]. The β-methyl substitution does not interfere with the nucleophilic attack on the carbonyl carbon, maintaining efficient catalytic turnover [7].

The anionic subsite accommodates the trimethylammonium group through cation-π interactions with Trp84 [3] [5]. X-ray crystallographic studies reveal that the indole ring of Trp84 provides an electron-rich aromatic surface that stabilizes the positive charge through quadrupole interactions [3]. The β-methyl group of acetyl-beta-methylthiocholine extends into a hydrophobic pocket formed by Phe330 and Phe331, creating favorable van der Waals contacts [20].

The acyl pocket within the active site provides specific accommodation for the acetyl moiety of substrates [3]. This region, formed by Trp233, Phe288, Phe290, and Phe331, creates a hydrophobic environment that stabilizes the acyl group during the catalytic cycle [21]. The β-methyl substitution introduces additional hydrophobic interactions without causing steric clashes that would impair binding [7].

Substrate inhibition occurs at high concentrations when multiple substrate molecules bind simultaneously to the active site and peripheral site [21] [22]. Crystal structures reveal that substrate binding at the peripheral site can block product egress, leading to reduced catalytic efficiency [21] [22]. The β-methyl group may modulate this inhibition by altering the binding affinity at the peripheral site, though specific studies on this phenomenon with acetyl-beta-methylthiocholine remain limited.